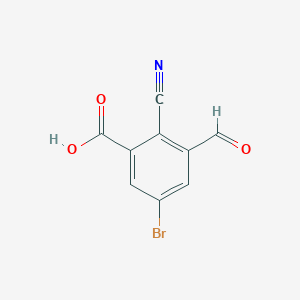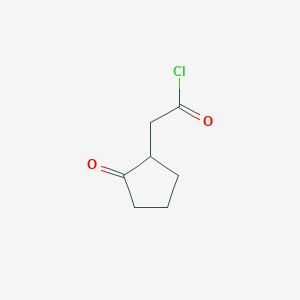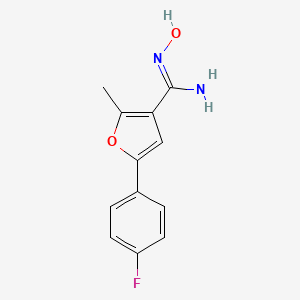![molecular formula C16H17N3O2 B1411168 (NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium CAS No. 32331-63-8](/img/structure/B1411168.png)
(NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium
Descripción general
Descripción
The compound is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
Pyridinium salts can be synthesized through various routes . N,N-dimethyl enaminones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .Molecular Structure Analysis
The compound seems to have a dimethylamino group and a phenylcarbamoyl group. The interactions between these groups can be influenced by remote molecular constraints .Chemical Reactions Analysis
Trialkylammonium salts, which include N,N,N-trimethylanilinium salts, are known to display dual reactivity through both the aryl group and the N-methyl groups . These salts have been widely applied in cross-coupling, aryl etherification, fluorine radiolabelling, phase-transfer catalysis, supramolecular recognition, polymer design, and methylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the stability of anilinium salts can be affected by various physical and chemical parameters .Aplicaciones Científicas De Investigación
Environmental Remediation
One prominent application area for similar compounds, notably nanoscale zerovalent iron (NZVI), is in environmental remediation. NZVI has been extensively studied for wastewater treatment and the remediation of soil and groundwater. It has shown efficacy in the degradation of contaminants through redox reactions, highlighting the potential of related compounds in environmental cleanup efforts. NZVI's ability to adsorb and subsequently transform contaminants via redox reactions is particularly noteworthy (Bae, Collins, Waite, & Hanna, 2018). Similarly, its application for the removal of heavy metal ions from water underscores its importance in addressing industrial pollution (Zou, Wang, Khan, Wang, Liu, Alsaedi, Hayat, & Wang, 2016).
Alzheimer's Disease Research
Another significant application area involves Alzheimer's disease research, where compounds with structural similarities to (NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium, such as radioligands, have been employed in amyloid imaging. These compounds facilitate the in vivo measurement of amyloid in the brains of Alzheimer's patients, offering insights into the pathophysiological mechanisms and progression of the disease. The development and application of these imaging ligands, like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, underscore the compound's relevance in early disease detection and the evaluation of anti-amyloid therapies (Nordberg, 2007).
Development of Novel Materials
The synthesis and structural investigation of novel materials also represent a critical application domain. For example, the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from reactions involving chloral with substituted anilines, followed by treatment with thioglycolic acid, highlights the compound's utility in creating materials with potential pharmaceutical applications (Issac & Tierney, 1996).
Mecanismo De Acción
Target of Action
Structurally diverse pyridinium salts, which this compound is a part of, are known to interact with a wide range of biological targets . They are found in many natural products and bioactive pharmaceuticals .
Mode of Action
Pyridinium salts, in general, have shown a wide range of reactivity, suggesting that they may interact with their targets in various ways .
Biochemical Pathways
Pyridinium salts are known to play a role in a wide range of research topics, including antimicrobial, anticancer, antimalarial, and anticholinesterase activities, as well as applications in materials science and gene delivery .
Result of Action
Given the wide range of activities associated with pyridinium salts, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Direcciones Futuras
Propiedades
IUPAC Name |
2-anilino-N-[4-(dimethylamino)phenyl]-2-oxoethanimine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18(2)14-8-10-15(11-9-14)19(21)12-16(20)17-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,17,20)/b19-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPDPIHDXAKFQT-UNOMPAQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+](=CC(=O)NC2=CC=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/[N+](=C/C(=O)NC2=CC=CC=C2)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid](/img/structure/B1411087.png)

![4-(Allyloxy)-2-{[(methylsulfonyl)oxy]-methyl}benzyl methanesulfonate](/img/structure/B1411090.png)









